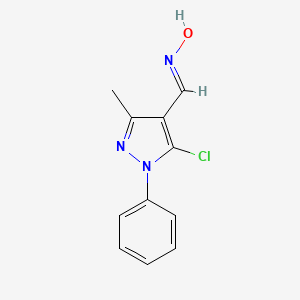

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

Descripción general

Descripción

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Chlorination: The pyrazole derivative is then chlorinated using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 5-position.

Formylation: The formyl group is introduced at the 4-position using the Vilsmeier-Haack reaction, which involves the reaction of the chlorinated pyrazole with N,N-dimethylformamide (DMF) and phosphorus oxychloride.

Oximation: Finally, the aldehyde group is converted to an oxime using hydroxylamine hydrochloride (NH2OH·HCl) in the presence of a base such as sodium acetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide (H2O2) or peracids.

Reduction: The oxime can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), peracids.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Amines, thiols, alkoxides.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a range of pharmacological activities, making it a valuable candidate for drug development. Some notable biological activities include:

- Anticonvulsant Activity : Derivatives of this compound have been evaluated for their anticonvulsant properties. For instance, certain hydrazone derivatives synthesized from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime demonstrated significant activity in animal models .

- Anti-inflammatory and Analgesic Properties : Studies have shown that pyrazole derivatives can exhibit anti-inflammatory effects, as evidenced by reduced paw edema in carrageenan-induced models. The analgesic effects were assessed using tail flick tests, indicating potential for pain management applications .

Medicinal Chemistry Applications

This compound serves as a precursor for synthesizing various bioactive compounds. Its derivatives have been explored for:

| Compound Type | Potential Use |

|---|---|

| Hydrazone derivatives | Anticonvulsant medications |

| Thiosemicarbazone derivatives | Antimicrobial agents |

| Functionalized pyrazoles | Anticancer and anti-inflammatory agents |

These derivatives are synthesized through various reactions, including Knoevenagel condensation and cyclocondensation methods, leading to compounds with enhanced biological profiles .

Materials Science Applications

In materials science, 5-chloro-3-methyl-1-phenyl-1H-pyrazole derivatives have been investigated for their photochromic properties. For example, certain functionalized pyrazoles exhibit interesting behavior under UV light, making them suitable for applications in smart materials and sensors .

Agricultural Chemistry Applications

The compound has also found applications in agricultural chemistry, particularly in developing new agrochemicals. Its derivatives are being studied for their potential as herbicides or fungicides due to their ability to inhibit specific biochemical pathways in target organisms .

Case Studies

Several case studies illustrate the diverse applications of this compound:

- Anticonvulsant Study : A study published in a pharmacology journal evaluated the anticonvulsant effects of hydrazone derivatives synthesized from this compound. Results showed significant seizure reduction in treated animals compared to controls .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of pyrazole derivatives derived from this compound. The results indicated a marked decrease in inflammation markers in treated subjects, suggesting potential therapeutic uses in inflammatory diseases .

- Photochromic Properties : Research on photochromic compounds derived from 5-chloro-3-methyl-1-phenyl-1H-pyrazole revealed that these materials could change color upon exposure to UV light, leading to potential applications in smart coatings and sensors .

Mecanismo De Acción

The mechanism of action of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

Receptor Binding: It can also bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparación Con Compuestos Similares

Similar Compounds

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Lacks the oxime group but shares similar structural features.

3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime: Similar but without the chlorine atom at the 5-position.

Uniqueness

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime is unique due to the presence of both the chlorine atom and the oxime group, which confer distinct chemical reactivity and biological activity

Actividad Biológica

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C11H10ClN3O

- Molecular Weight : 235.67 g/mol

- CAS Number : [Not specified in search results]

- Functional Groups : Contains a chloro group, a pyrazole ring, and an aldehyde oxime.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Vilsmeier-Haack Reaction : This method involves the reaction of 3-methyl-1-phenylpyrazole with phosphorus oxychloride and dimethylformamide to form the corresponding aldehyde.

- Knoevenagel Condensation : The compound can also be synthesized via condensation reactions with ethylcyanoacetate under controlled temperatures.

Anticonvulsant Activity

Research has demonstrated that derivatives of this compound exhibit anticonvulsant properties. A study evaluated its activity against maximal electroshock-induced seizures (MES) and pentylenetetrazol (PTZ)-induced seizures. The synthesized compounds showed promising results, indicating potential for further development in anticonvulsant therapies .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory activity. In a series of experiments, it was found to inhibit inflammation induced by carrageenan in animal models. The mechanism of action appears to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in mediating inflammatory responses .

Analgesic Effects

In addition to its anti-inflammatory properties, derivatives of this compound have shown significant analgesic effects in various pain models. The tail flick test and formalin-induced pain models were used to assess these effects, with some derivatives outperforming standard analgesics like diclofenac .

Study 1: Anticonvulsant Evaluation

A series of pyrazole derivatives, including this compound, were evaluated for their anticonvulsant activity. The study utilized MES and PTZ models and found that several derivatives exhibited significant protective effects against seizures, suggesting their potential as new anticonvulsant agents .

Study 2: Anti-inflammatory Activity

A comprehensive study assessed the anti-inflammatory activity of various pyrazole derivatives. The results indicated that compounds derived from 5-Chloro-3-methyl-1-phenyl-1H-pyrazole showed IC50 values ranging from 0.034 to 0.052 µM against COX enzymes, demonstrating potent anti-inflammatory effects comparable to established drugs .

Data Summary

Propiedades

IUPAC Name |

(NE)-N-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O/c1-8-10(7-13-16)11(12)15(14-8)9-5-3-2-4-6-9/h2-7,16H,1H3/b13-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCSSKUVKXTGJN-NTUHNPAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=NO)Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1/C=N/O)Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.